molecular formula C6H8N2OS B14785332 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine

Cat. No.: B14785332
M. Wt: 156.21 g/mol
InChI Key: OBDVAGBXRMXTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine is a heterocyclic compound that features a fused pyrano-thiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiazole derivatives with suitable aldehydes or ketones in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: This compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

6,7-dihydro-5H-pyrano[3,2-d][1,3]thiazol-7-amine

InChI

InChI=1S/C6H8N2OS/c7-4-1-2-9-6-5(4)8-3-10-6/h3-4H,1-2,7H2

InChI Key

OBDVAGBXRMXTBA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)N=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.